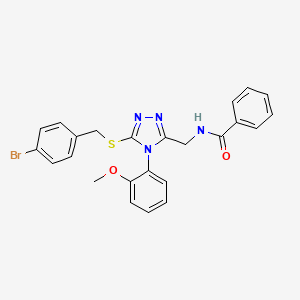

N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

説明

N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a 1,2,4-triazole derivative featuring a benzamide moiety, a 4-bromobenzylthio group, and a 2-methoxyphenyl substituent. Its synthesis likely involves S-alkylation of a triazole-thione precursor with a halogenated benzyl derivative, followed by benzamide coupling, as inferred from analogous protocols .

Key structural features include:

- 1,2,4-Triazole core: Provides stability and hydrogen-bonding capacity.

- 4-Bromobenzylthio group: Enhances lipophilicity and influences electronic properties via the bromine atom.

- 2-Methoxyphenyl substituent: Contributes to π-π stacking interactions and modulates solubility.

- Benzamide linkage: May mimic peptide bonds, enabling interactions with biological targets.

特性

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN4O2S/c1-31-21-10-6-5-9-20(21)29-22(15-26-23(30)18-7-3-2-4-8-18)27-28-24(29)32-16-17-11-13-19(25)14-12-17/h2-14H,15-16H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJSNDNKEPAUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromobenzyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the triazole ring or the bromobenzyl group.

Substitution: Nucleophilic substitution reactions are common, especially involving the bromobenzyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves several steps including the formation of the triazole ring and subsequent modifications to introduce the thioether and benzamide functionalities. The molecular structure features a central triazole ring linked to a thioether and an amide group, which are critical for its biological activity.

Table 1: Key Structural Features

| Component | Description |

|---|---|

| Triazole Ring | Central structure with diverse reactivity |

| Thioether Group | Enhances lipophilicity and bioactivity |

| Benzamide Group | Contributes to binding affinity |

Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Studies indicate that N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide shows effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid metabolism .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has shown promising results in inhibiting cancer cell proliferation in vitro. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antifungal | Inhibitory effects on fungal growth |

Therapeutic Applications

The therapeutic applications of N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide extend beyond antimicrobial and anticancer uses:

Veterinary Medicine

The compound's efficacy against fungal infections in animals suggests potential applications in veterinary medicine for treating skin diseases caused by dermatophytes .

Drug Development

As a lead compound, N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be modified to enhance its pharmacological properties or reduce toxicity profiles. This adaptability makes it a candidate for further development into new therapeutics targeting resistant microbial strains or specific cancer types .

作用機序

The mechanism of action for “N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the bromobenzyl group are likely critical for binding to these targets, influencing their activity and leading to the desired biological effects.

類似化合物との比較

Substituent Variations on the Triazole Core

Comparisons with structurally related 1,2,4-triazole derivatives highlight the impact of substituents on physicochemical and biological properties:

Key Observations :

- Halogenated substituents (e.g., bromine in the title compound and 4a–j ) improve membrane permeability but may reduce aqueous solubility.

- Methoxy groups (title compound, SR24459 , 6s ) balance lipophilicity and solubility, critical for bioavailability.

- Thioether linkages (title compound, 6s , SR24459 ) stabilize the triazole core and influence redox properties.

Tautomeric Behavior

The title compound’s triazole-thione/thiol tautomerism (if applicable) can be compared to compounds like 7–9 , where the thione form predominates, evidenced by IR bands at 1247–1255 cm⁻¹ (C=S) and absence of S–H stretches (~2500–2600 cm⁻¹) .

Reaction Conditions

- Title Compound : Likely synthesized via S-alkylation of a triazole-thione with 4-bromobenzyl bromide under basic conditions, followed by benzoylation of the methylamine group.

- Analogues: Compounds 4a–j : Synthesized via nucleophilic substitution in n-butanol with K₂CO₃ (120°C, 8 h), yielding 70–85%. SR24459 : Prepared using microwave-assisted coupling, emphasizing efficiency. 6s : Synthesized via reflux in ethanol with NaH, achieving 80% yield.

Comparison : The title compound’s synthesis may require optimized conditions (e.g., solvent, base) to mitigate steric hindrance from the 4-bromobenzyl group.

Spectroscopic Characterization

IR Spectroscopy

生物活性

N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves a multi-step process that typically includes the formation of the triazole ring followed by thioether formation with the bromobenzyl group. The final amide bond is formed with the 2-methoxyphenyl moiety.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance, compounds similar to N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide have shown potent activity against various strains of bacteria and fungi. In particular:

- Antibacterial Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating its potential as an alternative therapeutic agent .

- Antifungal Activity : Triazole derivatives are known for their antifungal properties. Studies indicate that compounds within this class can inhibit fungal growth effectively, making them candidates for treating fungal infections .

Antioxidant Activity

The antioxidant capacity of N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has been evaluated using assays such as DPPH and ABTS. Results indicated that this compound possesses notable antioxidant properties, comparable to standard antioxidants like ascorbic acid .

The biological activity of N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis, which are critical for microbial survival.

- Cellular Interaction : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cellular processes such as apoptosis and cell cycle regulation .

Case Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial properties of various triazole derivatives including N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide against Escherichia coli and Staphylococcus aureus. The results indicated that this compound had an MIC value significantly lower than that of conventional antibiotics like ampicillin.

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant activity, N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide was tested against various free radicals. The compound demonstrated a strong ability to scavenge free radicals, supporting its potential use in preventing oxidative stress-related diseases .

Q & A

Q. What are the typical synthetic routes for N-((5-((4-bromobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide?

The synthesis involves multi-step reactions:

- Step 1 : Cyclocondensation of hydrazine hydrate with substituted chalcones to form 1,2,4-triazole cores. For example, hydrazine reacts with chalcones (e.g., 3a-k) under reflux conditions to yield triazole intermediates .

- Step 2 : Thioether formation via nucleophilic substitution, where 4-bromobenzyl thiol reacts with halogenated triazole derivatives. This step requires anhydrous conditions and catalysts like potassium carbonate .

- Step 3 : Benzoylation of the intermediate using benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamide group .

Key validation: Monitor reactions via TLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized to confirm structural integrity?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl and methoxyphenyl groups) and methylene bridges (δ 4.2–4.5 ppm) .

- IR Spectroscopy : Confirm thioether (C–S stretch at ~600–700 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to ensure >95% purity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

- DOE Approach : Use factorial design to test variables:

- Side Reaction Mitigation :

Q. How to investigate the compound’s biological activity and structure-activity relationships (SAR)?

- In Vitro Assays :

- SAR Analysis :

Q. How to resolve contradictions in reported fluorescence properties or biological data?

- Contradiction Analysis :

- Computational Validation :

Q. What strategies are effective for studying the compound’s mechanism of action?

- Molecular Docking : Simulate binding to targets like tyrosinase (PDB ID: 2Y9X) to identify key residues (e.g., His263 for hydrogen bonding) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Cellular Uptake : Track subcellular localization via fluorescence microscopy (if the compound is tagged with a fluorophore) .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during bioassays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance hydrophilicity .

Q. How to troubleshoot unexpected byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。